![molecular formula C20H19N5O2S B3007400 N1-(pyridin-2-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899993-73-8](/img/structure/B3007400.png)

N1-(pyridin-2-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N1-(pyridin-2-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide" is a complex molecule that may be related to the family of oxalamides and pyridine derivatives. These types of compounds have been studied for their potential use in various chemical reactions and as ligands in catalytic processes. For instance, N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acids have been identified as efficient ligands for copper-catalyzed C-N cross-coupling of azoles and aryl halides, which suggests that similar compounds could also exhibit interesting reactivity and coordination properties .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of C-N bonds through cross-coupling reactions. For example, the N-arylation of imidazoles, indoles, and pyrazoles using N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acids as ligands has been achieved with moderate to excellent yields, indicating that similar methodologies could potentially be applied to synthesize the compound . Additionally, reactions involving N-1-Naphthyl-3-oxobutanamide with various reagents have led to the formation of thieno[2,3-b]pyridine derivatives, which are structurally related to the thieno[3,4-c]pyrazol moiety present in the target compound .

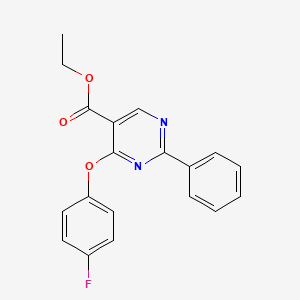

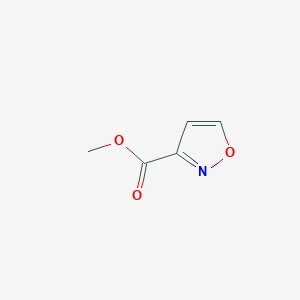

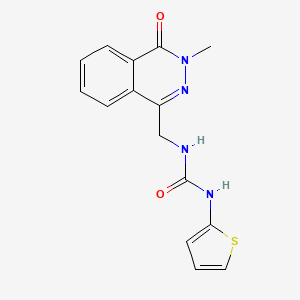

Molecular Structure Analysis

The molecular structure of oxalamide derivatives can exhibit different conformations, as seen in the case of N,N'-bis(pyridin-3-ylmethyl)oxalamide, which exists in two conformational polymorphs. These polymorphs differ in the orientation of the pyridyl rings and the overall molecular symmetry, which can significantly influence the compound's reactivity and interaction with other molecules . The target compound's structure likely features similar conformational flexibility, which could be relevant for its function as a ligand or in chemical reactions.

Chemical Reactions Analysis

Oxalamide and pyridine derivatives participate in a variety of chemical reactions. For instance, the N-arylation reactions facilitated by related ligands demonstrate the potential of these compounds to engage in selective C-N bond-forming processes . Moreover, the reactivity of thieno[2,3-b]pyridine derivatives towards different reagents, leading to the formation of various heterocyclic compounds, suggests that the target compound could also be a precursor to a diverse range of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure, including the presence of hydrogen bonding, as indicated by the analysis of Hirshfeld surfaces for related oxalamide derivatives . These interactions can affect the compound's solubility, melting point, and stability. Additionally, the presence of aromatic systems such as the pyridine and thieno[3,4-c]pyrazol rings would contribute to the compound's UV-Vis absorption properties, making it potentially useful in optical applications or as a chromophore in various studies.

Mécanisme D'action

Target of Action

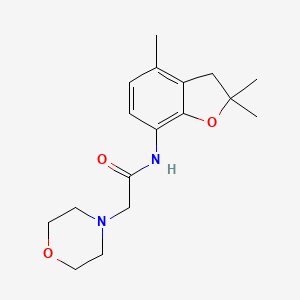

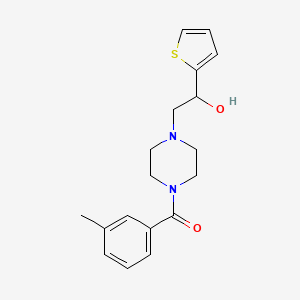

Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

It can be inferred from the search results that the compound interacts with its targets in a way that it displays superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1 , complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

Similar compounds have shown to affect the life cycle ofLeishmania and Plasmodium species , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of these parasites.

Result of Action

Similar compounds have shown superior antipromastigote activity , suggesting that they may inhibit the growth and replication of the parasites.

Propriétés

IUPAC Name |

N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c1-13-5-4-7-15(9-13)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-14-6-2-3-8-21-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQXBHDKWGLMKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B3007318.png)

![3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3007319.png)

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3007322.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B3007333.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)

![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3007337.png)

![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3007339.png)

![4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3007340.png)